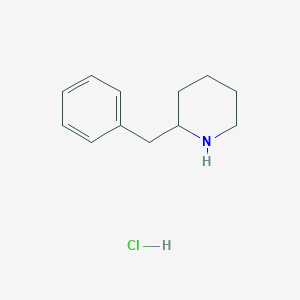

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves different strategies. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid is described, which includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another paper reports a one-pot synthesis of substituted 2-amino isonicotinic acids through a process that is reminiscent of the Guareschi-Thorpe Condensation . These methods could potentially be adapted for the synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester by modifying the substituents and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is not analyzed in the provided papers, the structure of isonicotinic acid derivatives is generally characterized by the presence of a pyridine ring substituted at the 2-position. The papers do not provide specific details on the molecular structure analysis of the compound , but techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to analyze similar compounds .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester. However, they do describe reactions pertinent to the synthesis of isonicotinic acid derivatives, such as palladium-catalyzed reactions, decarboxylation processes, and electrochemical reactions . These reactions are crucial for constructing the isonicotinic acid framework and introducing various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester are not discussed in the provided papers. However, the properties of isonicotinic acid derivatives typically include solubility in organic solvents, melting points, and stability under various conditions. These properties are influenced by the substituents attached to the isonicotinic acid core and are important for the compound's application in pharmaceutical synthesis .

Applications De Recherche Scientifique

Chemical Modification and Polymer Synthesis

The research into chemical modifications of polymers and the synthesis of novel biopolymer ethers and esters has highlighted the significance of specific functional groups, including esters, in determining the physical and chemical properties of the resulting materials. For example, novel xylan esters have been synthesized for potential applications in drug delivery and as antimicrobial agents, indicating the broad utility of ester functionalization in enhancing polymer functionalities for various applications (Petzold-Welcke et al., 2014).

Drug Design and Medicinal Chemistry

In the realm of drug design and medicinal chemistry, the modification of small molecules, including the esterification of compounds, is a key strategy for developing new therapeutics. For instance, jasmonic acid and its derivatives have been explored for their drug and prodrug potentials, showcasing the importance of ester derivatives in creating compounds with desirable biological activities (Ghasemi Pirbalouti et al., 2014).

Environmental Toxicology and Carcinogenicity Studies

The toxicology and carcinogenicity of compounds, including esters, are critical areas of research that inform risk assessment and regulatory policies. Studies have focused on understanding the mechanisms by which certain esters, such as dimethylarsinic acid, induce toxicity and cancer, contributing to our knowledge of environmental carcinogens and informing public health decisions (Cohen et al., 2006).

Propriétés

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIINVAGIQKVNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590308 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester | |

CAS RN |

470463-38-8 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)